5-Bromo-2,2'-bipyridine
Overview
Description
5-Bromo-2,2’-bipyridine is a chemical compound with the CAS Number: 15862-19-8. It has a molecular weight of 235.08 and its IUPAC name is 5-bromo-2,2’-bipyridine . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 5-bromo-2,2’-bipyridine can be achieved by direct bromination of 2,2’-bipyridine hydrobromide salt, as well as by radical decarboxylative bromination of the corresponding acid chlorides . It can also be synthesized through metal-catalyzed coupling reactions .Molecular Structure Analysis
The linear formula of 5-Bromo-2,2’-bipyridine is C10H7BrN2 . The InChI code is 1S/C10H7BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H .Chemical Reactions Analysis
5-Bromo-2,2’-bipyridine can be used as an intermediate for elaboration into more complex ligands through metal-catalyzed coupling reactions .Physical And Chemical Properties Analysis
5-Bromo-2,2’-bipyridine is a solid at room temperature . It has a molecular weight of 235.08 .Scientific Research Applications
Synthesis of Complex Ligands
5-Bromo-2,2’-bipyridine: serves as a versatile intermediate for the synthesis of complex ligands. It is particularly useful in metal-catalyzed coupling reactions, such as Stille couplings, to elaborate into more intricate ligands. These ligands find applications in creating functional materials, including biodiagnostics, photovoltaics, and organic light-emitting diodes (OLEDs) .
Formation of Cyclic Helicates and Knotted Structures
The compound’s ability to coordinate with transition metals allows for the formation of cyclic helicates and knotted structures. These structures exhibit significant anion-binding properties, which are valuable in the development of new materials and in the study of molecular topologies .
Protein Surface Recognition and Cross-Linking
Derivatives of 5-Bromo-2,2’-bipyridine , such as 5-amido-2,2’-bipyridines, have been utilized for the surface recognition and cross-linking of proteins. This application is crucial in the field of biochemistry for understanding protein interactions and designing drugs .
Coordination Chemistry
The chelating unit of 5-Bromo-2,2’-bipyridine is instrumental in coordination chemistry. It is used to form complexes with transition metals, which can lead to the creation of molecular structures with unique properties, such as pentafoil knots that bind chloride ions .
Organic Photovoltaics
In the realm of organic photovoltaics, 5-Bromo-2,2’-bipyridine derivatives can react with borane species to form organoboron compounds. These compounds act as electron acceptors, which are essential components in the development of efficient organic solar cells .
Supramolecular Architectures
The bipyridine moiety is a fundamental component in supramolecular architectures. Its strong coordination with metal centers makes it an ideal building block for constructing complex structures that have potential applications in nanotechnology and materials science .
Ligands for Catalysts
5-Bromo-2,2’-bipyridine: is used to synthesize ligands for catalysts. These ligands are crucial in various catalytic processes, including those used in the synthesis of biologically active molecules and materials processing .
Photosensitizers and Viologens
The compound is also a precursor for the synthesis of photosensitizers and viologens. Photosensitizers are vital in photodynamic therapy for treating cancer, while viologens have applications in electrochromic devices and as redox mediators .
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-pyridin-2-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJPULCSDFBFDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447305 | |
Record name | 5-BROMO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,2'-bipyridine | |
CAS RN |
15862-19-8 | |
Record name | 5-Bromo-2,2′-bipyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15862-19-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-BROMO-2,2'-BIPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2,2'-bipyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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